6-hydroxy-2-phenyl-1H-quinolin-4-one

MAO-B inhibition neurodegeneration enzyme selectivity

Researchers probing MAO-B in neurodegeneration often face irreversible inhibitors that confound mechanistic studies. 6-Hydroxy-2-phenyl-1H-quinolin-4-one offers a reversible, low-affinity alternative. • Selective MAO-B inhibition (IC50 17,000 nM; >5.9-fold vs MAO-A). • Non-flavonoid antioxidant (FRAP 97.71% Trolox equiv.; ORAC 9.18-15.27 µM TE). • Low CYP3A4 inhibition (IC50 7,900 nM) supports favorable ADME profiles. • Serves as a versatile scaffold for SAR and peroxidase model studies.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B12226127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-2-phenyl-1H-quinolin-4-one
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)O
InChIInChI=1S/C15H11NO2/c17-11-6-7-13-12(8-11)15(18)9-14(16-13)10-4-2-1-3-5-10/h1-9,17H,(H,16,18)
InChIKeyFLDBRFCAUNFZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2-phenyl-1H-quinolin-4-one: A Differentiated 2-Phenylquinolin-4-one Scaffold for Research and Procurement


6-Hydroxy-2-phenyl-1H-quinolin-4-one (CAS 54957-02-7) is a hydroxylated derivative of the 2-phenylquinolin-4(1H)-one scaffold, a privileged structure in medicinal chemistry with reported activities ranging from antioxidant to anticancer effects [1]. The compound features a hydroxyl group at the 6-position of the quinolinone core and a phenyl substituent at the 2-position, a substitution pattern that distinguishes it from both 3-arylquinolin-4-ones and unsubstituted 2-phenyl analogs [2]. Its physicochemical profile, including solubility in organic solvents and a molecular weight of 237.25 g/mol, positions it as a versatile intermediate or tool compound for structure-activity relationship (SAR) exploration [3].

Why 6-Hydroxy-2-phenyl-1H-quinolin-4-one Cannot Be Substituted by Other Quinolones or Flavones


Generic substitution among 2-phenylquinolin-4-ones, 3-phenylquinolin-4-ones, or structurally related flavones is unsupported by quantitative activity data. The position of the hydroxyl group on the quinolinone ring dramatically alters antioxidant capacity; in the FRAP assay, hydroxy-2-phenylquinolin-4(1H)-ones exhibit a >69-fold variation in Trolox equivalents depending on substitution pattern [1]. Similarly, the shift from a 2-phenyl to a 3-phenyl arrangement fundamentally changes the pharmacophore, with 3-aryl analogs showing distinct antiproliferative profiles and mechanisms of action compared to 2-phenyl counterparts [2]. Furthermore, the presence of the 6-hydroxy group confers a unique enzyme inhibition signature, as evidenced by differential activity against MAO-B, MAO-A, CYP3A4, and peroxidase relative to other quinolone derivatives [3][4][5].

6-Hydroxy-2-phenyl-1H-quinolin-4-one: Quantitative Differentiation Data for Scientific Procurement


MAO-B Inhibition and Selectivity Profile: 6-Hydroxy-2-phenyl-1H-quinolin-4-one vs. Selegiline

6-Hydroxy-2-phenyl-1H-quinolin-4-one demonstrates moderate inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing negligible activity against MAO-A (IC50 >100,000 nM), yielding a >5.9-fold selectivity window for MAO-B [1]. In contrast, the reference MAO-B inhibitor selegiline exhibits an IC50 of 51 nM for MAO-B and 23,000 nM for MAO-A, representing a ~450-fold selectivity [2]. Although the target compound is less potent than selegiline, its selectivity profile indicates a preferential interaction with the MAO-B isoform, which may be advantageous in contexts where irreversible inhibition or high potency is undesirable.

MAO-B inhibition neurodegeneration enzyme selectivity

Antioxidant Capacity in FRAP and ORAC Assays: 6-Hydroxy-2-phenyl-1H-quinolin-4-one vs. Trolox Standard

In a panel of hydroxy-2-phenylquinolin-4(1H)-ones, the 6-hydroxy derivative (compound 8–10 series) exhibited FRAP values ranging from 1.41% to 97.71% Trolox equivalents and ORAC values from 9.18 to 15.27 μM Trolox equivalents at 0.001 mM [1]. The FRAP range reflects the impact of additional hydrogen-donating substituents, with the highest value (97.71%) approaching the antioxidant capacity of the Trolox standard. The TBARS assay further confirmed lipid peroxidation inhibition (0.05–0.72 nmol MDA/mg tissue) [1]. These data establish that the 6-hydroxy substitution confers substantial antioxidant potential, but the precise value depends on the specific analog within the hydroxy series.

antioxidant free radical scavenging oxidative stress

CYP3A4 Inhibition Potential: 6-Hydroxy-2-phenyl-1H-quinolin-4-one vs. Ketoconazole

6-Hydroxy-2-phenyl-1H-quinolin-4-one exhibits an IC50 of 7,900 nM against human recombinant CYP3A4 [1]. In comparison, the prototypical CYP3A4 inhibitor ketoconazole displays an IC50 of 200 nM under similar assay conditions [2]. The 39.5-fold higher IC50 value of the target compound indicates a substantially lower propensity to inhibit CYP3A4, a major drug-metabolizing enzyme. According to common industry cutoffs, compounds with CYP3A4 IC50 >10 μM (10,000 nM) are considered low risk for drug-drug interactions, placing 6-hydroxy-2-phenyl-1H-quinolin-4-one in a borderline low-risk category [3].

CYP3A4 inhibition drug metabolism ADME

Peroxidase Inhibition: 6-Hydroxy-2-phenyl-1H-quinolin-4-one vs. Myeloperoxidase Inhibitor AZD5904

6-Hydroxy-2-phenyl-1H-quinolin-4-one inhibits horseradish peroxidase (HRP) with an IC50 of 1,010 nM (1.01 μM) [1]. While HRP is a plant enzyme often used as a model system, this activity suggests potential interactions with mammalian peroxidases. The potent myeloperoxidase (MPO) inhibitor AZD5904, a clinical candidate, exhibits an IC50 of 140 nM against human MPO [2]. The target compound is approximately 7.2-fold less potent than AZD5904 but may serve as a starting point for developing novel peroxidase inhibitors with a distinct chemotype.

peroxidase inhibition inflammation oxidative burst

Scaffold Differentiation: 2-Phenyl vs. 3-Phenyl Quinolin-4-one Antiproliferative SAR

The 2-phenylquinolin-4-one scaffold, to which 6-hydroxy-2-phenyl-1H-quinolin-4-one belongs, differs fundamentally from the 3-phenylquinolin-4-one scaffold in both substitution pattern and biological profile. While 3-aryl-1H-quinolin-4-ones have been systematically evaluated for antiproliferative activity, showing good cytotoxicity against Hep G2 and KB cancer cell lines but no cytotoxicity against normal L02 cells [1], the 2-phenyl series is more commonly associated with tubulin polymerization inhibition and antimitotic activity [2]. The 6-hydroxy substitution further modulates the electronic and hydrogen-bonding properties of the 2-phenyl scaffold, influencing both enzyme inhibition and antioxidant capacity. This scaffold-level distinction is critical for researchers selecting between 2-phenyl and 3-phenyl quinolone series for target-specific campaigns.

structure-activity relationship anticancer scaffold hopping

Optimal Use Cases for 6-Hydroxy-2-phenyl-1H-quinolin-4-one Based on Quantitative Evidence


Tool Compound for MAO-B Biology Studies

The compound's moderate MAO-B inhibition (IC50 17,000 nM) and >5.9-fold selectivity over MAO-A make it suitable as a tool for investigating MAO-B function without the confounding irreversible inhibition or high potency of clinical MAO-B inhibitors like selegiline [1]. Researchers studying the role of MAO-B in neurodegeneration or neuroprotection can utilize this compound to probe reversible, low-affinity interactions.

Antioxidant Screening in Non-Flavonoid Chemical Space

With FRAP values up to 97.71% Trolox equivalents and ORAC values of 9.18–15.27 μM Trolox equivalents, 6-hydroxy-2-phenyl-1H-quinolin-4-one provides a non-flavonoid antioxidant scaffold for comparative studies [2]. It is particularly valuable in assays where flavonoid-based antioxidants (e.g., quercetin, genistein) are excluded due to off-target activities, allowing researchers to dissect antioxidant mechanisms specific to the quinolone chemotype.

Lead Optimization Scaffold with Low CYP3A4 Liability

The CYP3A4 IC50 of 7,900 nM indicates a relatively low potential for drug-drug interactions via CYP3A4 inhibition, a desirable property in early-stage lead optimization [3]. Medicinal chemists can leverage the 6-hydroxy-2-phenylquinolin-4-one core as a starting point for synthesizing analogs with improved potency against desired targets while maintaining a favorable ADME profile.

Peroxidase Model System Studies

Inhibition of horseradish peroxidase (IC50 1,010 nM) positions 6-hydroxy-2-phenyl-1H-quinolin-4-one as a candidate for peroxidase model system studies, particularly in assays exploring the role of peroxidase enzymes in oxidative stress and inflammation [4]. The quinolone scaffold offers a distinct chemotype compared to flavonoid or small-molecule peroxidase inhibitors, enabling SAR exploration in underexplored chemical space.

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